DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE
Overview
Description
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE is a chemical compound known for its applications in various fields such as chemistry, biology, and industry. It is characterized by its unique molecular structure, which includes a dimethyl ester of terephthalic acid and a diphenylacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting dimethyl terephthalate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets. The diphenylacetyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-AMINOTEREPHTHALATE
- DIMETHYL 2-NITROTEREPHTHALATE
- DIMETHYL 2-HYDROXYTEREPHTHALATE
Uniqueness
DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE is unique due to the presence of the diphenylacetyl group, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-[(2,2-diphenylacetyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-23(27)18-13-14-19(24(28)30-2)20(15-18)25-22(26)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOXBYNNZYHFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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